molecular formula C10H8N2O2 B2385865 N-phenyl-1,2-oxazole-5-carboxamide CAS No. 702685-67-4

N-phenyl-1,2-oxazole-5-carboxamide

Cat. No. B2385865
CAS RN: 702685-67-4
M. Wt: 188.186
InChI Key: HZJGMUVMKHRCII-UHFFFAOYSA-N
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Description

“N-phenyl-1,2-oxazole-5-carboxamide”, also known as PhOx, is a synthetic compound belonging to the oxazole family. It’s a part of a large number of drugs and biologically relevant molecules .


Synthesis Analysis

The synthesis of oxazole derivatives has been a field of interest for a long time due to their wide spectrum of biological activities . The coupling reaction of aniline derivatives and isoxazole–Carboxylic acid was used to synthesize a series of isoxazole–Carboxamide derivatives .


Molecular Structure Analysis

The molecular formula of “N-phenyl-1,2-oxazole-5-carboxamide” is C10H8N2O2. Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Chemical Reactions Analysis

Oxazole derivatives have been found to have a wide range of biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant . The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities .

Scientific Research Applications

Anticancer Applications

Phenyl-isoxazole-carboxamide derivatives have been synthesized and investigated for their antitumor activities . The in vitro cytotoxic evaluation was conducted against four cancer cell lines: hepatocellular carcinoma (Hep3B and HepG2), cervical adenocarcinoma (HeLa), and breast carcinoma (MCF-7) . All obtained compounds were found to have potent to moderate activities against Hep3B and MCF-7 cancer cells lines .

Antioxidant Activities

In addition to their anticancer properties, these compounds have also been evaluated for their antioxidant activities . The antioxidant activity was evaluated using a 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay . However, the antioxidant activity of the synthesized compounds was found to be weak .

Analgesic and Anti-inflammatory Applications

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic and anti-inflammatory .

Antimicrobial Applications

Isoxazole derivatives have shown antimicrobial activities . This makes them a potential candidate for the development of new antimicrobial drugs.

Antiviral Applications

Isoxazole derivatives have also shown antiviral activities . This suggests that they could be used in the development of new antiviral drugs.

Anticonvulsant Applications

Isoxazole derivatives have been studied for their anticonvulsant activities . This suggests potential applications in the treatment of epilepsy and other seizure disorders.

Antidepressant Applications

Isoxazole derivatives have shown antidepressant activities . This suggests potential applications in the treatment of depression and other mood disorders.

Immunosuppressant Applications

Isoxazole derivatives have shown immunosuppressant activities . This suggests potential applications in the treatment of autoimmune diseases and in organ transplantation.

Future Directions

Oxazole derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They serve as an important source of valuable drugs that are designed to treat infections and diseases of different etiologies . The development of novel dual- or multi-target antidepressants is a significant area of study in the discipline .

properties

IUPAC Name

N-phenyl-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(9-6-7-11-14-9)12-8-4-2-1-3-5-8/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJGMUVMKHRCII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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